Plastoquinone-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

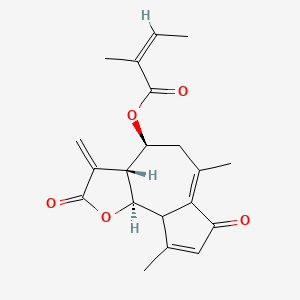

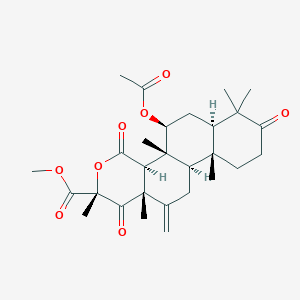

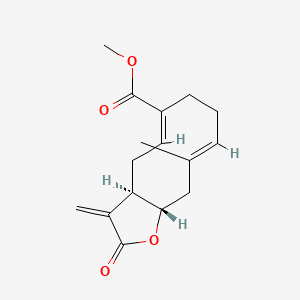

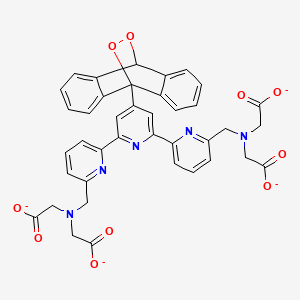

Plastoquinone is a polyprenylbenzoquinone that is 2,3-dimethylbenzoquinone with a polyprenyl side chain at position 5. There are several naturally-occurring plastoquinones with side chains of different length (containing between 6 and 9 isoprene units).

Scientific Research Applications

Photoprotection in Plants : Plastoquinone-9, a close relative of Plastoquinone-1, plays a crucial role in protecting plants from photooxidative damage. Overexpressing the plastoquinone-9 biosynthesis gene in Arabidopsis led to enhanced resistance to photooxidative stress, indicating its potential in improving plant tolerance to environmental stressors (Ksas et al., 2015).

Neuroprotective Properties : Mitochondria-targeted derivatives of plastoquinone have shown neuroprotective effects in a rat model of brain ischemia/reperfusion injury. This points to the potential application of plastoquinone derivatives in treating neurological damage and diseases (Silachev et al., 2015).

Antimicrobial Activity : Plastoquinone analogs exhibit significant antimicrobial activity against specific bacterial strains like Staphylococcus epidermidis and fungi like Candida albicans. This suggests their potential as lead structures in developing new antimicrobial agents (Mataracı-Kara et al., 2021).

Photosynthesis and Beyond : Plastoquinone-9, while integral to photosynthesis, also functions in photoprotection and chloroplast metabolism. Its role extends beyond electron transport, linking photosynthesis with overall plant metabolism and stress tolerance (Havaux, 2020).

Electron Transport in Photosynthesis : Research on plastoquinone's role in electron transport in photosystem II has provided insights into the mechanisms of photosynthesis, essential for understanding plant biology and potentially improving photosynthetic efficiency (van Eerden et al., 2017).

Anticancer Potential : Plastoquinone analogs have been studied for their anticancer properties, particularly against breast cancer cells. These studies suggest the potential of plastoquinone derivatives in developing new anticancer treatments (Jannuzzi et al., 2021).

Antioxidant and Signaling Functions : Plastoquinone also plays a role in the antioxidant defense and signaling in plants. Its interactions with oxygen species contribute to its dual function, which is crucial for plant sustainability under stress conditions (Borisova-Mubarakshina et al., 2019).

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2,3-dimethyl-5-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C13H16O2/c1-8(2)5-6-11-7-12(14)9(3)10(4)13(11)15/h5,7H,6H2,1-4H3 |

InChI Key |

VBFJJMPOYIKNHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine](/img/structure/B1244469.png)

![4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1244481.png)